8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
This compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, characterized by a spirocyclic hydantoin core fused with a piperidine ring. The substituents include a 3-methyl group on the hydantoin nitrogen and a sulfonyl-linked 2-methoxy-5-methylphenyl moiety.
Properties
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-11-4-5-12(24-3)13(10-11)25(22,23)19-8-6-16(7-9-19)14(20)18(2)15(21)17-16/h4-5,10H,6-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQHEGXLGDTCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds. Its unique structure and functional groups have prompted research into its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a combination of nitrogen and sulfur atoms, which contribute to its potential biological properties. The IUPAC name indicates the presence of a methoxy group and a methylsulfonyl moiety, both of which may influence its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | 8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Molecular Formula | C15H19N3O5S |
| CAS Number | 1021081-39-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The sulfonamide group enhances its binding affinity to target proteins, potentially modulating their activity.
Potential Targets
- Enzymes : The compound may inhibit or activate enzymes related to metabolic pathways.
- Receptors : It could act on neurotransmitter receptors, influencing neurological functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have explored the antimicrobial properties of similar compounds in the triazaspiro series. While specific data on this compound is limited, related compounds have shown effectiveness against various pathogens.
Anticancer Properties
Preliminary investigations suggest that compounds within this class may possess anticancer properties. For instance, studies on related triazaspiro compounds have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of triazaspiro compounds:
- Cardiovascular Research : A study identified small-molecule inhibitors targeting the mitochondrial permeability transition pore (mPTP), which are structurally related to triazaspiro compounds. These inhibitors showed promise in reducing myocardial cell death during ischemic events .
- Antitumor Activity : Research on analogs has indicated that certain structural modifications can enhance antitumor efficacy against various human cancer cell lines .
- Neuroprotective Effects : Investigations into similar compounds suggest potential neuroprotective effects, making them candidates for treating neurological disorders .
Comparative Analysis with Similar Compounds
The unique structure of 8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione distinguishes it from other spiro compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Anticonvulsant properties |
| 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione | Anticonvulsant agent |
| Spirotetramat | Insecticide with unique properties |
Comparison with Similar Compounds
Key Differences and Implications
Antimalarial vs. Anticancer Activity :
- CWHM-123 and CWHM-505 exhibit potent antimalarial activity due to their chloro-hydroxybenzyl substituents, which likely interact with heme or parasite proteases . The target compound’s sulfonyl group may instead target enzymes like kinases or sulfotransferases, though specific data are lacking.
- TRI-BE, a benzyl-substituted analogue, inhibits prostate cancer cell migration, suggesting that lipophilic substituents (e.g., benzyl) enhance interactions with cytoskeletal targets .
Substituent Effects on Physicochemical Properties: Sulfonyl vs. Benzyl Groups: The sulfonyl group in the target compound increases polarity and aqueous solubility compared to the hydrophobic benzyl group in TRI-BE. This could improve oral bioavailability .
Heteroaromatic Systems :
- The pyridinyl-substituted compound (CAS 338408-74-5) introduces a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing effects, which may favor CNS penetration .
Structure-Activity Relationship (SAR) Insights
- Antimalarial Activity : Chloro and hydroxy groups on the benzyl ring (CWHM-123/505) are critical for potency, likely through π-π stacking or hydrogen bonding with parasite targets .
- Cancer Cell Migration : Benzyl substituents (TRI-BE) may enhance membrane permeability or cytoskeletal protein binding .
- Sulfonyl Groups : Could improve solubility and target engagement in extracellular enzymes (e.g., kinases) compared to lipophilic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
